"3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid" CAS number
"3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid" CAS number
An In-Depth Technical Guide to 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid (CAS: 34576-89-1)
Abstract
3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid is a pivotal chemical intermediate, primarily recognized for its role as a structural scaffold in medicinal chemistry.[1] Its unique arrangement of chloro, methoxy, and carboxylic acid functional groups on a benzothiophene core makes it an ideal starting point for the synthesis of targeted therapeutic agents. This guide provides a comprehensive analysis of its physicochemical properties, synthesis methodologies, chemical reactivity, and applications, with a particular focus on its use in the development of selective kinase inhibitors for oncology.[1] The content herein is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this high-value compound.
Compound Profile and Physicochemical Properties
The structural architecture of 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid is fundamental to its utility. The benzothiophene nucleus provides a rigid, bicyclic framework. The electron-withdrawing chlorine atoms at the 3 and 7 positions, the electron-donating methoxy group at the 6 position, and the versatile carboxylic acid at the 2 position all contribute to its specific reactivity and biological interaction profile.[1]
Table 1: Key Identifiers and Properties
| Property | Value | Source(s) |
| CAS Number | 34576-89-1 | [2][3][4] |
| IUPAC Name | 3,7-dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid | [1] |
| Molecular Formula | C₁₀H₆Cl₂O₃S | [3][4] |
| Molecular Weight | 277.12 g/mol | [2][4] |
| InChIKey | VSTRNRLKTOVPGN-UHFFFAOYSA-N | |
| Appearance | White or off-white solid (predicted) | [5] |
| pH Sensitivity | Stable in acidic conditions (pH 2–6); undergoes hydrolysis at pH > 8.[1] | [1] |
| Thermal Stability | Decomposes above 250°C (based on analog data).[1] | [1] |
Synthesis and Manufacturing Strategies
The synthesis of 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid can be approached through several advanced methodologies. The choice of a particular route is often dictated by considerations of scalability, regioselectivity, and the availability of starting materials. The modularity of modern cross-coupling reactions, for instance, allows for the late-stage introduction of diversity, which is highly valuable in drug discovery campaigns.
Caption: Comparative overview of primary synthetic routes.
Table 2: Comparative Analysis of Synthetic Methods
| Method | Advantages | Limitations | Reported Yield |
| Palladium Carbonylation | High regioselectivity, scalable.[1] | Requires high-pressure equipment.[1] | ~81%[1] |
| DoM Halogenation | Precise positional control of functional groups.[1] | Sensitive to low temperatures.[1] | ~62%[1] |
| Suzuki-Miyaura Coupling | Highly modular, allowing for diverse derivatives.[1] | Involves multiple purification steps.[1] | ~70%[1] |
Generalized Synthetic Protocol: Suzuki-Miyaura Coupling Approach
This protocol outlines a modular strategy for constructing the benzothiophene core.
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Step 1: Synthesis of Boronic Ester.
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Reactants: 3,7-Dibromo-6-methoxybenzothiophene and a suitable boronic ester coupling partner (e.g., 2-carboxaldehyde pinacol boronic ester).[1]
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Conditions: A palladium catalyst such as Pd(PPh₃)₄ is used with a base like sodium carbonate in a toluene/ethanol solvent system.[1] The reaction is typically heated to around 80°C.[1]
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Rationale: This cross-coupling reaction builds the carbon skeleton of the final molecule. The choice of a boronic ester partner allows for the later introduction of the carboxylic acid group.
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Step 2: Oxidation to Carboxylic Acid.
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Reactant: The aldehyde product from Step 1.
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Conditions: A strong oxidizing agent like potassium permanganate (KMnO₄) in water is used, with heating to 100°C for several hours.[1]
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Rationale: This step converts the aldehyde functional group into the required carboxylic acid at the 2-position, completing the synthesis of the target molecule. The yield for this step is reported to be around 88%.[1]
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Chemical Reactivity and Derivatization Potential
The true value of 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid lies in its capacity for strategic derivatization.[1] The carboxylic acid is the most common site for modification, allowing for the attachment of various side chains and pharmacophores through robust and well-established chemical transformations.
Caption: Role as a scaffold for Clk kinase inhibitors in cancer therapy.
Exploratory Applications
The benzothiophene scaffold is also being investigated in other therapeutic and industrial areas:
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Antimicrobial and Anti-inflammatory Agents: Derivatives have demonstrated potential antimicrobial properties, and the core structure may modulate inflammatory pathways. [1]A related compound, 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid, has been shown to alleviate ulcerative colitis in preclinical models by suppressing mTORC1 activation. [6]* BCKDK Inhibition: The compound has been shown to inhibit mitochondrial branched-chain α-ketoacid dehydrogenase kinase (BCKDK), which leads to a downstream reduction in plasma branched-chain amino acids. [1]* Agricultural Science: Its structural features suggest potential applications as a pesticide or fungicide. [1]* Materials Science: The electron-rich nature of the benzothiophene ring makes it a candidate for research into organic semiconductors and novel polymers. [1]
Experimental Protocol: Amide Coupling
This protocol provides a detailed, step-by-step methodology for a representative amide formation reaction, a cornerstone of its use in library synthesis.
Objective: To synthesize an N-substituted amide derivative from 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid.
Materials:
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3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid (1.0 eq)
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Thionyl chloride (SOCl₂) (1.2 eq)
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Anhydrous Dichloromethane (DCM)
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Primary or secondary amine (e.g., benzylamine) (1.1 eq)
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Triethylamine (TEA) or other non-nucleophilic base (2.0 eq)
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Saturated sodium bicarbonate solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
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Inert atmosphere (Nitrogen or Argon)
Procedure:
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Acid Chloride Formation:
-
Suspend 3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid in anhydrous DCM in a flame-dried, two-neck round-bottom flask under an inert atmosphere.
-
Add thionyl chloride dropwise at 0°C (ice bath).
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Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction mixture becomes a clear solution. Monitor by TLC.
-
Causality: Thionyl chloride converts the carboxylic acid into a highly reactive acyl chloride intermediate, which is susceptible to nucleophilic attack by the amine.
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-
Amine Coupling:
-
In a separate flask, dissolve the amine and triethylamine in anhydrous DCM.
-
Cool the amine solution to 0°C.
-
Slowly add the freshly prepared acyl chloride solution from Step 1 to the amine solution dropwise.
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Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 4-12 hours.
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Causality: The amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. Triethylamine is added to neutralize the HCl byproduct generated during the reaction, preventing protonation of the amine reactant.
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-
Work-up and Purification:
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Quench the reaction by slowly adding water.
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Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the desired amide.
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Conclusion and Future Outlook
3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid is a highly valuable and versatile building block in modern chemical and pharmaceutical research. Its primary role as a scaffold for selective kinase inhibitors in oncology is well-established, and its derivatization potential continues to be explored for a wide range of other biological targets. [1]Future research will likely focus on leveraging its unique electronic and structural properties to develop novel therapeutics with improved potency and selectivity, as well as exploring its potential in the fields of materials science and agrochemicals.
References
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3,7-Dichloro-6-methoxy-1-benzothiophene-2-carboxylic Acid - Benchchem. (URL: [Link])
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3-chloro-6-methoxy-1-benzothiophene-2-carboxylic acid - Quinoline. (URL: )
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Benzo(b)thiophene-2-carboxylic acid | C9H6O2S | CID 95864 - PubChem. (URL: [Link])
- US20030109570A1 - Benzothiophene derivatives and medicinal use thereof - Google P
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(PDF) 3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic Acid - ResearchGate. (URL: [Link])
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3,6-dichlorobenzo[b]thiophene-2-carboxylic acid alleviates ulcerative colitis by suppressing mammalian target of rapamycin complex 1 activation and regulating intestinal microbiota - PubMed. (URL: [Link])
- EP0859770B1 - PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES - Google P
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An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. (URL: [Link])
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